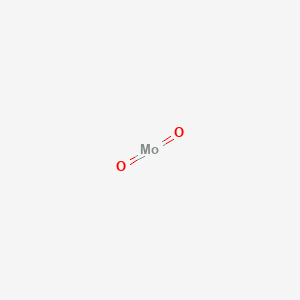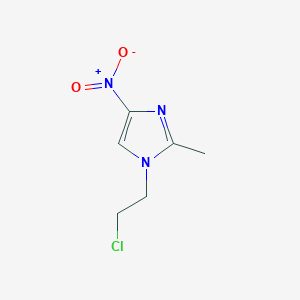
Pyruvohydroximoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyruvohydroximoyl chloride, also known as PHC, is a chemical compound used in the field of organic chemistry. It is a versatile reagent that is used for the synthesis of various organic compounds. PHC is a colorless liquid that is highly reactive and can be dangerous if not handled properly.
Wirkmechanismus
Pyruvohydroximoyl chloride reacts with amines and hydroxyl groups to form oximes and hydroxylamines, respectively. The reaction takes place through nucleophilic addition of the amine or hydroxyl group to the carbonyl group of Pyruvohydroximoyl chloride. The resulting product is a stable compound that can be isolated and purified.
Biochemische Und Physiologische Effekte
Pyruvohydroximoyl chloride has no known biochemical or physiological effects. It is a synthetic reagent that is used for the synthesis of organic compounds in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
Pyruvohydroximoyl chloride is a versatile reagent that has many advantages in the laboratory. It is easy to handle and can be stored for long periods of time. Pyruvohydroximoyl chloride is also relatively inexpensive compared to other reagents used in organic synthesis. However, Pyruvohydroximoyl chloride is highly reactive and can be dangerous if not handled properly. It should be stored in a cool, dry place and handled with care.
Zukünftige Richtungen
There are many future directions for the use of Pyruvohydroximoyl chloride in organic synthesis. One direction is the development of new synthetic methods using Pyruvohydroximoyl chloride as a reagent. Another direction is the synthesis of new natural products and pharmaceuticals using Pyruvohydroximoyl chloride. Additionally, Pyruvohydroximoyl chloride can be used in the development of new materials such as polymers and coatings. Overall, Pyruvohydroximoyl chloride is a valuable tool for organic chemists and has many potential applications in the future.
Synthesemethoden
Pyruvohydroximoyl chloride is synthesized by the reaction of hydroxylamine hydrochloride with pyruvic acid. The reaction takes place in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The resulting product is a colorless liquid that is highly reactive and must be handled with care.
Wissenschaftliche Forschungsanwendungen
Pyruvohydroximoyl chloride is widely used in the field of organic chemistry as a versatile reagent. It is used for the synthesis of various organic compounds such as oximes, hydroxylamines, and hydrazones. Pyruvohydroximoyl chloride is also used in the synthesis of natural products and pharmaceuticals. It is a valuable tool for the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
17019-27-1 |
|---|---|
Produktname |
Pyruvohydroximoyl chloride |
Molekularformel |
C3H4ClNO2 |
Molekulargewicht |
121.52 g/mol |
IUPAC-Name |
(1Z)-N-hydroxy-2-oxopropanimidoyl chloride |
InChI |
InChI=1S/C3H4ClNO2/c1-2(6)3(4)5-7/h7H,1H3/b5-3- |
InChI-Schlüssel |
KCMDLQKACKNGMB-HYXAFXHYSA-N |
Isomerische SMILES |
CC(=O)/C(=N/O)/Cl |
SMILES |
CC(=O)C(=NO)Cl |
Kanonische SMILES |
CC(=O)C(=NO)Cl |
Synonyme |
chloroisonitrous acetone chloroisonitrous acetone, (E)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![7-Chloro-3-MethylBenzo[B]Thiophene](/img/structure/B97379.png)



